molecular formula C8H5BrF3NO2 B1409578 Methyl 3-bromo-2-(trifluoromethyl)isonicotinate CAS No. 1227594-37-7

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate

Cat. No.: B1409578
CAS No.: 1227594-37-7
M. Wt: 284.03 g/mol
InChI Key: MCIKWYQIUBAZBR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5BrF3NO2. It is a derivative of isonicotinic acid and contains bromine, trifluoromethyl, and methyl ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-(trifluoromethyl)isonicotinate typically involves the bromination of methyl 2-(trifluoromethyl)isonicotinate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted isonicotinates with various functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds formed by the coupling of this compound with boronic acids.

Scientific Research Applications

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the development of potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.

    Environmental Research: It is studied for its potential use in environmental remediation processes, such as the degradation of pollutants.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(trifluoromethyl)isonicotinate
  • 2-Fluoro-6-iodoaniline
  • 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

Methyl 3-bromo-2-(trifluoromethyl)isonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIKWYQIUBAZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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